molecular formula C11H17Cl2NO B5310591 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride CAS No. 1050076-26-0

2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride

Cat. No.: B5310591
CAS No.: 1050076-26-0
M. Wt: 250.16 g/mol
InChI Key: PYOFMHJKFVDUNV-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure and properties, which make it valuable in different fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated, followed by imination of the carbonyl functional group and thermal rearrangement to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and methylamine for imination . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it has been investigated for its anesthetic and analgesic properties . Additionally, it is used in industrial applications for the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which accounts for its psychoactive effects . This interaction leads to a variety of physiological responses, including analgesia and anesthesia.

Comparison with Similar Compounds

2-[(2-Chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is similar to other compounds such as ketamine and phencyclidine (PCP). it is unique in its specific structure and the particular effects it produces. Ketamine, for example, is also an NMDA receptor antagonist but has different pharmacokinetic properties and clinical uses . Other similar compounds include methoxetamine and deschloroketamine, which share structural similarities but differ in their specific effects and applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12;/h3-6,13-14H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOFMHJKFVDUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050076-26-0
Record name 1-Propanol, 2-[[(2-chlorophenyl)methyl]amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050076-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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